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molecular formula C6H4Cl2N2 B8731923 4-chlorobenzenediazonium;chloride CAS No. 2028-74-2

4-chlorobenzenediazonium;chloride

Cat. No. B8731923
M. Wt: 175.01 g/mol
InChI Key: HDSKJRZKLHXPNF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04707181

Procedure details

A 250 ml, three necked, round bottomed flask was equipped with addition funnel, paddle stirrer, and thermometer. The flask was charged with 50 ml methanol, sodium acetate (16.0 g, 0.198 mole), and 6-methyl-5-carbomethoxy-4-hydroxy-2-pyrone (8.0 g, 0.43 mole). p-Chlorobenzenediazonium chloride was prepared on the side by the dropwise addition of sodium nitrite (3.3 g, 0.047 mole) in 10 ml water to a cooled (5°) slurry containing p-chloroaniline (5.6 g, 0.043 mole) in aqueous hydrochloric acid (16.5 ml 12N HCl [0.198 mole] plus 10 ml water). The diazonium chloride solution was added dropwise to the solution containing the pyrone. This addition was carried out during 10 min. with no noticeable exotherm. After complete addition, the resulting orange slurry was stirred for 40 min. at room temperature. Suction filtration gave an orange filter cake which was washed repeatedly with water, then sucked dry during 2 hr. The filter cake thus obtained was placed back into the three necked flask used above. Methanol (200 ml) was added to give a slurry. Morpholine (10.0 g., 0.115 mole) was added in one portion. A mildly exothermic reaction occurred, and a dark, homogeneous solution was obtained. After stirring 10 min., the solution was poured into 300 ml water. This was extracted with methylene chloride (3×100 ml). The combined organic extracts were extracted repeatedly with dilute aqueous sodium hydroxide (pH 8). The combined aqueous basic layers were acidified with 6N hydrochloric acid. With cooling and scratching, a solid crystallized from solution. Suction filtration gave (V) as a light brown powder (8.2 g, 60% yield based on pyrone). NMR (CDCl3): 7.5 ppm (multiplet, 4H); 4.0 (S, 3H); 2.3 (S, 3H). IR (CH2Cl2): 5.75, 6.22, 6.90, mp 203-204 (dec.). An analytical sample was crystallized from methanol.
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
16 g
Type
reactant
Reaction Step Four
Name
6-methyl-5-carbomethoxy-4-hydroxy-2-pyrone
Quantity
8 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
5.6 g
Type
reactant
Reaction Step Five
Quantity
16.5 mL
Type
reactant
Reaction Step Five
[Compound]
Name
diazonium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
10 g
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[Na+].CC1OC(=O)C=C(O)C=1C(OC)=O.N([O-])=O.[Na+].[Cl:23][C:24]1[CH:30]=[CH:29][C:27]([NH2:28])=[CH:26][CH:25]=1.Cl.O1C=CC=CC1=O.[NH:39]1CCOCC1>O.CO>[Cl-:23].[Cl:23][C:24]1[CH:30]=[CH:29][C:27]([N+:28]#[N:39])=[CH:26][CH:25]=1 |f:0.1,3.4,11.12|

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
16 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
6-methyl-5-carbomethoxy-4-hydroxy-2-pyrone
Quantity
8 g
Type
reactant
Smiles
CC1=C(C(=CC(O1)=O)O)C(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
5.6 g
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Name
Quantity
16.5 mL
Type
reactant
Smiles
Cl
Step Six
Name
diazonium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(C=CC=C1)=O
Step Eight
Name
Quantity
10 g
Type
reactant
Smiles
N1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting orange slurry was stirred for 40 min. at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250 ml, three necked, round bottomed flask was equipped with addition funnel, paddle stirrer
TEMPERATURE
Type
TEMPERATURE
Details
a cooled (5°) slurry
ADDITION
Type
ADDITION
Details
This addition
ADDITION
Type
ADDITION
Details
After complete addition
FILTRATION
Type
FILTRATION
Details
Suction filtration
CUSTOM
Type
CUSTOM
Details
gave an orange filter cake which
WASH
Type
WASH
Details
was washed repeatedly with water
CUSTOM
Type
CUSTOM
Details
sucked dry during 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The filter cake thus obtained
CUSTOM
Type
CUSTOM
Details
to give a slurry
CUSTOM
Type
CUSTOM
Details
A mildly exothermic reaction
CUSTOM
Type
CUSTOM
Details
a dark, homogeneous solution was obtained
STIRRING
Type
STIRRING
Details
After stirring 10 min.
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
This was extracted with methylene chloride (3×100 ml)
EXTRACTION
Type
EXTRACTION
Details
The combined organic extracts were extracted repeatedly with dilute aqueous sodium hydroxide (pH 8)
TEMPERATURE
Type
TEMPERATURE
Details
With cooling
CUSTOM
Type
CUSTOM
Details
a solid crystallized from solution
FILTRATION
Type
FILTRATION
Details
Suction filtration

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
[Cl-].ClC1=CC=C(C=C1)[N+]#N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 8.2 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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